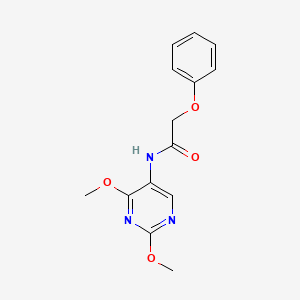
N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a pyrimidine ring which is a six-membered heterocyclic compound with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with two methoxy groups (-OCH3) at the 2nd and 4th positions and an amide group at the 5th position. The amide group is further substituted with a phenoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2,4-dimethoxypyrimidine core, followed by the introduction of the amide and phenoxy groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the methoxy groups, the amide group, and the phenoxy group. The electronic and steric effects of these groups would influence the chemical behavior of the compound .Chemical Reactions Analysis
As a complex organic compound, “N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide” could participate in a variety of chemical reactions. The pyrimidine ring could undergo substitution reactions at the positions not already substituted. The amide group could participate in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings would likely make the compound relatively non-volatile and moderately soluble in polar solvents .Applications De Recherche Scientifique
Research and Applications in Related Chemical Fields
Phenoxy Herbicides and Environmental Impact : Studies on phenoxy herbicides, like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), have focused on their environmental presence and potential health implications, including cancer risks. The research suggests careful consideration of herbicide use and its long-term effects on both environment and human health (Smith et al., 1992).
Occupational Exposure to Chemicals : Studies on occupational exposure to specific chemicals, such as N,N-dimethylacetamide, highlight the importance of monitoring and managing exposure levels to mitigate health risks, including liver toxicity and potential carcinogenic effects. These findings underscore the significance of protective measures and exposure limits in industrial settings (Princivalle et al., 2010).
Herbal Medicines and Neurotransmitter Regulation : Research on the effects of Chinese herbal medicine, such as Ningdong granule, on regulating neurotransmitters (dopamine, serotonin, and GABA) in patients with Tourette syndrome, provides insights into the potential of natural compounds for managing neurological conditions. This avenue of research could be relevant for exploring how compounds like N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide might influence neurotransmitter systems and their therapeutic applications (Wang et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-13-11(8-15-14(17-13)20-2)16-12(18)9-21-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSXYHRDPIJXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)COC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

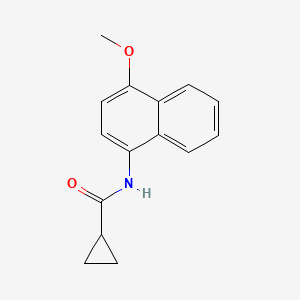
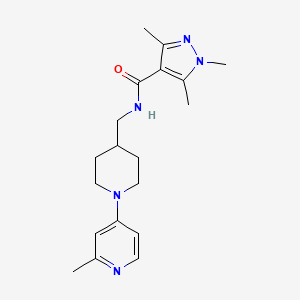
![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2967239.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2967242.png)
![2-Chloro-N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2967243.png)
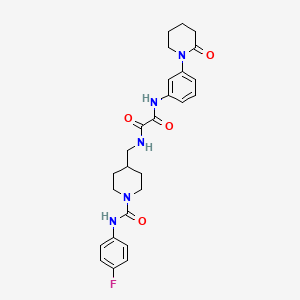
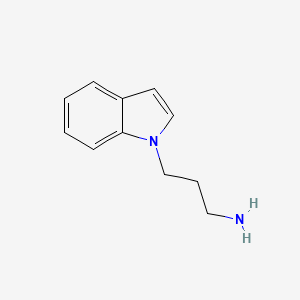
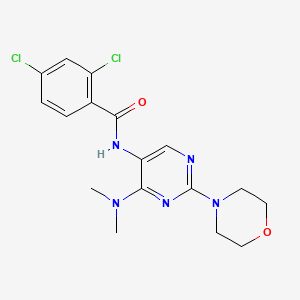
![6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2967247.png)
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2967249.png)
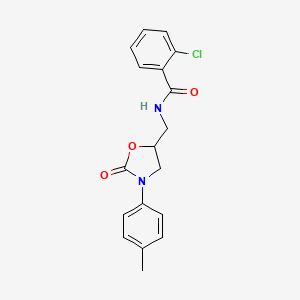
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2967254.png)
